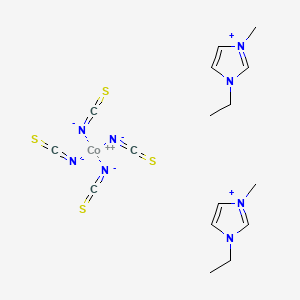
Octyltriethylammonium bis(trifluoromethylsulfonyl)imide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyltriethylammonium bis(trifluoromethylsulfonyl)imide is a high-purity ionic liquid known for its excellent thermal stability, low volatility, and high ionic conductivity . This compound is part of the broader family of ionic liquids, which are valued for their unique properties and versatility in various industrial and scientific applications .
Mechanism of Action
Target of Action
Octyltriethylammonium bis(trifluoromethylsulfonyl)imide is a type of ionic liquid . Ionic liquids are known for their superior properties and are increasingly used in various applications . .
Mode of Action
The compound is known to have a strong solubility in common organic solvents . It can act as a phase transfer catalyst in different organic phases, catalyzing organic reactions such as nucleophilic reactions, oxidation reactions, and reduction reactions .
Biochemical Pathways
It’s known that ionic liquids can interact with biological systems and may have antimicrobial effects .
Result of Action
Ionic liquids, including this compound, have been found to have at least a little effect on the growth or living of microorganisms (bacteria or mold) . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of the compound in water, duration of action, or type of anion can influence the final biocide and ecotoxic effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octyltriethylammonium bis(trifluoromethylsulfonyl)imide typically involves the reaction of octyltriethylammonium chloride with lithium bis(trifluoromethylsulfonyl)imide in an organic solvent . The reaction is carried out under an inert atmosphere to prevent moisture from affecting the product. The resulting ionic liquid is then purified through a series of extraction and filtration steps to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield . The final product is subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Octyltriethylammonium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bis(trifluoromethylsulfonyl)imide anion.
Oxidation and Reduction: It can also undergo redox reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles and oxidizing or reducing agents . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted ammonium salts .
Scientific Research Applications
Octyltriethylammonium bis(trifluoromethylsulfonyl)imide has a wide range of scientific research applications, including:
Electrochemistry: Used as an electrolyte in batteries, capacitors, and other electrochemical devices due to its high ionic conductivity.
Chemical Synthesis: Acts as a solvent or catalyst in various organic reactions, including polymerization.
Materials Science: Useful in the synthesis and processing of advanced materials, such as nanoparticles and composites.
Separation Technologies: Employed in extraction and purification processes due to its unique solubility properties.
Pharmaceuticals: Can be used in drug formulation and delivery systems to improve the solubility and stability of active ingredients.
Biotechnology: Acts as a medium for enzyme reactions and biocatalysis, enhancing reaction efficiency.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- Methyl-trioctylammonium bis(trifluoromethylsulfonyl)imide
Uniqueness
Octyltriethylammonium bis(trifluoromethylsulfonyl)imide is unique due to its combination of high thermal stability, low volatility, and high ionic conductivity . These properties make it particularly suitable for high-temperature applications and electrochemical devices . Additionally, its hydrophobic nature enhances its compatibility with non-polar substances, making it versatile for various industrial and scientific applications .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;triethyl(octyl)azanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N.C2F6NO4S2/c1-5-9-10-11-12-13-14-15(6-2,7-3)8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-14H2,1-4H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBLWFHKFTVQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32F6N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[Tris(chloromethyl)silyl]benzene](/img/structure/B6310208.png)




![bis(trifluoromethylsulfonyl)azanide;1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B6310242.png)



